molecular formula C17H26N4O6S B13834944 Gantrisin diethanolamine salt

Gantrisin diethanolamine salt

Cat. No.: B13834944
M. Wt: 414.5 g/mol
InChI Key: RDPZOVJKAIEZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gantrisin diolamine, also known as sulfisoxazole diolamine, is a sulfonamide antibiotic. It is primarily used to treat bacterial infections by inhibiting the growth of bacteria. This compound is effective against a wide range of gram-positive and gram-negative microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gantrisin diolamine involves the reaction of sulfisoxazole with diolamine. The process typically includes the following steps:

    Formation of Sulfisoxazole: Sulfisoxazole is synthesized by reacting 3,4-dimethylisoxazole with sulfanilamide under controlled conditions.

    Reaction with Diolamine: The sulfisoxazole is then reacted with diolamine to form Gantrisin diolamine.

Industrial Production Methods

In industrial settings, the production of Gantrisin diolamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Gantrisin diolamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Gantrisin diolamine has a wide range of scientific research applications:

Mechanism of Action

Gantrisin diolamine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Gantrisin diolamine prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gantrisin diolamine is unique in its specific structure and its effectiveness against a broad spectrum of bacteria. Its diolamine component enhances its solubility and bioavailability, making it a preferred choice in certain clinical settings .

Properties

Molecular Formula

C17H26N4O6S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C13H15N3O4S.C4H11NO2/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12;6-3-1-5-2-4-7/h4-7H,14H2,1-3H3;5-7H,1-4H2

InChI Key

RDPZOVJKAIEZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO

Origin of Product

United States

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